molecular formula C16H16FN3O B2450725 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide CAS No. 2415630-08-7

2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide

Cat. No.: B2450725
CAS No.: 2415630-08-7
M. Wt: 285.322
InChI Key: MCQKBDSSZFZHHC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with cyclopropyl, fluoro, and methyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Fluorination and Methylation: The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-methylpyrimidine-5-carboxamide: Similar structure but lacks the fluoro and phenyl groups.

    N-(3-Fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide: Similar structure but lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the fluoro and methyl groups contribute to its biological activity and specificity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-9-3-6-12(8-13(9)17)19-16(21)14-7-10(2)18-15(20-14)11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQKBDSSZFZHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC(=C2)C)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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